5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 59489-74-6
VCID: VC8126431
InChI: InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N
Molecular Formula: C11H8F3N3
Molecular Weight: 239.2 g/mol

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine

CAS No.: 59489-74-6

Cat. No.: VC8126431

Molecular Formula: C11H8F3N3

Molecular Weight: 239.2 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine - 59489-74-6

Specification

CAS No. 59489-74-6
Molecular Formula C11H8F3N3
Molecular Weight 239.2 g/mol
IUPAC Name 5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine
Standard InChI InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17)
Standard InChI Key KYZMABUPSVQWFX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—substituted at position 5 with a 3-(trifluoromethyl)phenyl group and at position 2 with an amine group. The trifluoromethyl (-CF3_3) group is electron-withdrawing, influencing the compound’s electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.59489-74-6
Molecular FormulaC11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}
Molecular Weight239.2 g/mol
IUPAC Name5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N
InChIKeyKYZMABUPSVQWFX-UHFFFAOYSA-N

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and mass spectrometry .

Solubility and Stability

The trifluoromethyl group enhances lipophilicity (logP=2.8\log P = 2.8), favoring membrane permeability but limiting aqueous solubility. Stability studies indicate resistance to hydrolysis under physiological conditions (pH 7.4, 37°C).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves coupling 3-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid derivatives. A representative procedure is as follows:

  • Reaction Setup:

    • 3-(Trifluoromethyl)aniline (1.0 equiv) and pyrazine-2-carboxylic acid (1.2 equiv) are dissolved in anhydrous dichloromethane.

    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) and triethylamine (2.0 equiv) are added as coupling agents.

  • Conditions: Stirred at room temperature for 12–16 hours under nitrogen.

  • Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound in 65–75% purity .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Coupling AgentEDCIMaximizes efficiency
SolventDichloromethaneEnhances reaction rate
Temperature25°CBalances speed and purity

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors improve yield (85–90%) and reduce reaction time. Post-synthesis purification employs recrystallization (ethanol/water) or preparative HPLC .

Biological Activity and Applications

Enzyme Inhibition

The compound’s pyrazine core facilitates interactions with ATP-binding pockets in kinases:

  • c-Met/VEGFR-2 Inhibition: Analog 17l arrested the A549 cell cycle in G0/G1 phase and induced apoptosis .

  • PA-PB1 Interaction Disruption: Pyrazine-based inhibitors (e.g., 3) suppressed influenza polymerase activity (IC50_{50} = 12 µM) .

Industrial and Pharmaceutical Relevance

Drug Development

The compound serves as a precursor for multitarget kinase inhibitors. Modifications at the amine position (e.g., alkylation, acylation) tune selectivity and potency .

Table 3: Key Derivatives and Activities

DerivativeTargetIC50_{50}Application
5i EGFR/VEGFR20.3/7.6 µMBreast cancer
17l c-Met/VEGFR226 nM/2.6 µMLung cancer
3 Influenza Polymerase12 µMAntiviral therapy

Material Science

The trifluoromethyl group’s electron-deficient nature makes the compound a candidate for organic semiconductors and liquid crystals .

Comparison with Analogous Compounds

Trifluoromethyl-Substituted Heterocycles

  • 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: Lacks the pyrazine nitrogen atoms, reducing kinase affinity but improving solubility .

  • Radotinib (C27H21F3N8O): A clinical kinase inhibitor with a pyrimidine core; highlights the pyrazine scaffold’s untapped potential .

Non-Fluorinated Pyrazines

Removing the -CF3_3 group decreases lipophilicity (logP=1.2\log P = 1.2) and metabolic stability, underscoring its critical role .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with specific targets (e.g., EGFR, c-Met) via crystallography and molecular dynamics .

  • Prodrug Development: Enhance bioavailability through phosphate or ester prodrugs .

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator